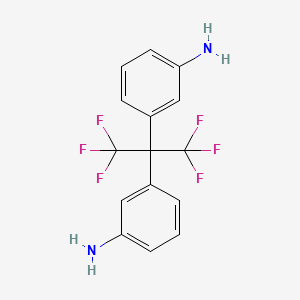

2,2-Bis(3-aminophenyl)hexafluoropropane

概要

説明

2,2-Bis(3-aminophenyl)hexafluoropropane: is a chemical compound with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol . . This compound is characterized by the presence of two aminophenyl groups attached to a hexafluoropropane core. It is primarily used as an intermediate in the synthesis of high-performance polymers, particularly polyimides .

準備方法

Synthetic Routes and Reaction Conditions:

The preparation of 2,2-Bis(3-aminophenyl)hexafluoropropane typically involves the following steps :

Nitration: 2,2-Diphenylhexafluoropropane is dissolved in methylene chloride, and concentrated sulfuric acid is added. The solution is cooled to 0°C, and fuming nitric acid is added dropwise with stirring. The reaction temperature is maintained at 0°-6°C. The mixture is then stirred at ambient temperature for 3 hours.

Separation and Washing: The mixture is transferred to a separatory funnel to remove the lower acid layer. The organic phase is washed with water and sodium hydroxide until the aqueous layer is colorless.

Recrystallization: The organic phase is dried over magnesium sulfate and concentrated to obtain a viscous yellow oil, which is then recrystallized from dry methanol to obtain pure crystals.

Catalytic Hydrogenation: The dinitro product is converted to this compound by catalytic hydrogenation.

Industrial Production Methods:

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions:

2,2-Bis(3-aminophenyl)hexafluoropropane undergoes several types of chemical reactions, including:

Condensation Reactions: It reacts with dianhydrides to form polyimides.

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Condensation Reactions: Typically involve dianhydrides such as 4,4’-oxydiphthalic anhydride in solvents like dimethylformamide (DMF) at elevated temperatures.

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products:

Polyimides: Formed from the reaction with dianhydrides.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

科学的研究の応用

Polymer Synthesis

2,2-Bis(3-aminophenyl)hexafluoropropane serves as a crucial monomer in the synthesis of various polymers, particularly polyimides and polyamides. These polymers are known for their:

- High thermal stability : Suitable for applications in aerospace and electronics.

- Chemical resistance : Effective in harsh environments.

Table 1: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability | Chemical Resistance | Applications |

|---|---|---|---|

| Polyimides | Excellent | High | Aerospace, Electronics |

| Polyamides | Good | Moderate | Textiles, Automotive |

Biomaterials

In the biomedical field, this compound is utilized in developing biomaterials due to its biocompatibility and stability. It is particularly useful for:

- Drug delivery systems : Enhancing the efficiency of therapeutic agents.

- Medical devices : Providing durability and safety in medical applications.

Coatings and Adhesives

The compound's fluorinated nature imparts unique properties to coatings and adhesives, such as:

- Low surface energy : Reducing friction and enhancing durability.

- Resistance to environmental degradation : Making it suitable for outdoor applications.

Case Study 1: High-Performance Polyimide Fibers

Research has demonstrated that fibers made from polyimides synthesized with this compound exhibit low dielectric constants (less than 3), making them ideal for electronic applications where insulation is critical. The synthesis involves reacting this compound with dianhydrides to form polyamic acid, which is then thermally cured into polyimide fibers .

Case Study 2: Fuel Cell Membranes

Polyimides derived from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane have been shown to possess high proton conductivity and chemical stability, making them suitable for use in fuel cell membranes. These membranes demonstrate excellent gas selectivity for hydrogen due to their ultrafine microporosity .

作用機序

The mechanism of action of 2,2-Bis(3-aminophenyl)hexafluoropropane primarily involves its reactivity with other chemical species to form polymers and other derivatives. The amino groups on the phenyl rings are nucleophilic and can react with electrophiles, such as anhydrides and halides, to form stable covalent bonds . This reactivity is exploited in the synthesis of polyimides and other high-performance materials .

類似化合物との比較

2,2-Bis(4-aminophenyl)hexafluoropropane: Similar structure but with amino groups in the para position.

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Contains additional hydroxyl groups.

Comparison:

- 2,2-Bis(3-aminophenyl)hexafluoropropane vs2,2-Bis(4-aminophenyl)hexafluoropropane: The ortho position of the amino groups in the former provides different reactivity and steric effects compared to the para position in the latter .

- This compound vs2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: The presence of hydroxyl groups in the latter compound introduces additional hydrogen bonding and reactivity .

生物活性

2,2-Bis(3-aminophenyl)hexafluoropropane, commonly referred to as FDN, is a compound with significant potential in various fields, particularly in materials science and biology. Its unique structure, characterized by the presence of hexafluoropropane groups and amino functionalities, lends it distinctive properties that have been the focus of recent research. This article aims to explore the biological activity of FDN, including its mechanisms of action, interactions with biological systems, and potential applications based on current research findings.

Chemical Structure and Properties

FDN is a bisphenolic compound with the following molecular formula:

- Molecular Formula: C₁₂H₁₂F₆N₂

- Molecular Weight: 292.23 g/mol

The structure of FDN features two amino groups attached to a hexafluoropropane backbone, which contributes to its solubility and reactivity in various chemical environments.

Recent studies have indicated that FDN exhibits several biological activities, primarily through its interaction with estrogen receptors (ERs). Research has shown that compounds similar to FDN can act as coactivator binding inhibitors for ERs, particularly ERβ. This suggests that FDN may modulate gene expression related to hormonal pathways.

- Estrogen Receptor Interaction:

- Inhibition of Coactivator Recruitment:

Case Studies

Several case studies have highlighted the biological implications of FDN:

-

Study on Polyimide Fibers:

A study investigated the use of polyimide fibers derived from FDN and their interactions with biological systems. The results indicated that these fibers exhibited biocompatibility and potential applications in biomedical devices . -

Nanocomposite Films:

Research on colorless polyimide nanocomposite films containing FDN demonstrated their potential for use in optical applications due to their transparency and thermal stability. These films were also assessed for their interactions with biological tissues, suggesting a low cytotoxicity profile .

Comparison of Biological Activities

| Compound | Binding Affinity (ERα) | Binding Affinity (ERβ) | Activation Potential |

|---|---|---|---|

| This compound (FDN) | Low | Moderate | Low |

| Bisphenol A | High | Moderate | High |

| BPA Derivative X | Moderate | Low | Moderate |

Summary of Findings from Recent Research

特性

IUPAC Name |

3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(22)7-9)10-4-2-6-12(23)8-10/h1-8H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUCUHVQYAPMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348120 | |

| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47250-53-3 | |

| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6FAm suitable for producing colorless and transparent polyimides?

A1: 6FAm, when reacted with specific dianhydrides like 4,4’-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), yields polyimides with desirable optical properties. This is attributed to two main structural features of 6FAm:

- Hexafluoropropane (–C(CF3)2–) linkage: This group introduces a kinked structure in the polymer backbone, disrupting chain packing and reducing crystallinity. [, , , ] This results in enhanced light transmission.

- Electron-withdrawing trifluoromethyl (–CF3) groups: These groups decrease the electron density of the polymer, minimizing charge-transfer complex formation, a common cause of color in polyimides. [, , , ]

Q2: How does incorporating 6FAm into polyimides affect their thermal properties?

A2: Polyimides synthesized with 6FAm generally exhibit excellent thermal stability. Studies employing techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show high glass transition temperatures (Tg) and decomposition temperatures. [, , , ] This thermal resistance makes them suitable for applications requiring high-temperature performance.

Q3: Beyond optical and thermal properties, how does 6FAm influence the mechanical characteristics of polyimides?

A3: The incorporation of 6FAm can influence the flexibility and strength of the resulting polyimide films. Research using Universal Tensile Machines (UTM) reveals that the specific properties depend on the overall polymer structure and processing conditions. [, ] For instance, the presence of additional functional groups on the diamine, like the hydroxyl group in 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAm-OH), can further modify these properties. [, ]

Q4: Are there any studies exploring the use of 6FAm in creating porous polyimide membranes?

A4: Yes, researchers have investigated the use of 6FAm in synthesizing polyimide membranes for microfiltration. By blending the 6FAm-based poly(amic acid) precursor with controlled amounts of poly(vinyl alcohol) (PVA) followed by specific heat treatment and PVA removal, porous structures with varying pore sizes can be achieved. [] This highlights the potential of 6FAm-based polyimides in membrane technologies.

Q5: What are the future directions for research on 6FAm-based polyimides?

A5: While 6FAm has demonstrated promise in high-performance polyimide synthesis, several avenues remain open for future exploration:

- Optimizing synthesis conditions: Fine-tuning polymerization parameters to maximize molecular weight, control polydispersity, and enhance film properties. [, ]

- Exploring blends and composites: Investigating the compatibility of 6FAm-based polyimides with other polymers, fillers, or nanoparticles to achieve targeted property enhancements. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。